Product packaging for Dehydrosupinidine(Cat. No.:CAS No. 27628-47-3)

Dehydrosupinidine

Cat. No.: B1218406
CAS No.: 27628-47-3
M. Wt: 137.18 g/mol
InChI Key: DPOGOYOVPDMVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrosupinidine is a specialized chemical compound offered for research purposes. The name suggests a structural relationship to alkaloids like supinidine or dihydropinidine, which are found in certain natural products and have been studied for their biological activities, such as insect antifeedant properties . This compound is presented as a valuable intermediate for researchers in synthetic organic chemistry, particularly in the development of novel piperidine and dihydropyridine derivatives, which are privileged structures in medicinal chemistry and drug discovery . Researchers can utilize this product in exploratory studies aimed at building complex molecular architectures, investigating structure-activity relationships (SAR), or screening for new biological activities. The precise mechanism of action and specific research applications for this compound are areas of active investigation and depend on the researcher's experimental design. This product is provided as "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research and are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of human disease. They are not for use in humans or as diagnostic reagents. Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1218406 Dehydrosupinidine CAS No. 27628-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-pyrrolizin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGOYOVPDMVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182010
Record name Dehydrosupinidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27628-47-3
Record name 2,3-Dihydro-1H-pyrrolizine-7-methanol
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Record name Dehydrosupinidine
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Record name NSC243041
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Record name Dehydrosupinidine
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Record name DEHYDROSUPINIDINE
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Origin and Biosynthesis of Dehydrosupinidine Precursors

Botanical Sources of Pyrrolizidine (B1209537) Alkaloids (PAs)

Pyrrolizidine alkaloids are widely distributed in the plant kingdom, primarily found in the families Asteraceae (Compositae), Boraginaceae, and Fabaceae (Leguminosae) wikipedia.orgtandfonline.comscielo.org.mxnih.govresearchgate.net. Specific genera within these families, such as Senecio, Eupatorium, Heliotropium, and Crotalaria, are well-known for producing a vast array of PAs tandfonline.comscielo.org.mxresearchgate.netusda.govacs.org. While Dehydrosupinidine is not explicitly listed as a prominent PA in the provided search results, it is structurally related to other known pyrrolizidine alkaloids. Therefore, plants known to produce PAs are potential sources for this compound or its precursors. Examples of such plants include Senecio species (e.g., Senecio jacobaea, Senecio vulgaris), Symphytum officinale (comfrey), Borago officinalis (borage), and various Crotalaria species wikipedia.orgusda.govacs.orgages.at.

Metabolic Pathways Leading to Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a complex process that starts with the amino acid arginine, which is converted into ornithine and then into putrescine nih.govontosight.ai. Putrescine is a crucial precursor, as it is further processed into homospermidine, which is considered the first pathway-specific intermediate and the exclusive substrate for PA biosynthesis wikipedia.orgnih.govontosight.airesearchgate.netpnas.orgcdnsciencepub.com.

The pathway generally involves the following steps:

Formation of Putrescine: Arginine is converted to ornithine, then to putrescine nih.govontosight.ai.

Synthesis of Homospermidine: Putrescine undergoes condensation with the aminobutyl group of spermidine (B129725), catalyzed by homospermidine synthase (HSS), to form homospermidine wikipedia.orgnih.govontosight.aipnas.orgcdnsciencepub.com. Homospermidine is the key building block for the necine base moiety of PAs pnas.orgnih.gov.

Formation of the Necine Base: Homospermidine is further processed through a series of enzymatic reactions, including oxidation and cyclization, to form the characteristic pyrrolizidine ring system. This process is initiated by the oxidation of homospermidine, likely by copper-dependent diamine oxidases, leading to pyrrolizidine-1-carbaldehyde, which is then reduced to 1-hydroxymethylpyrrolizidine. Subsequent desaturation and hydroxylation steps yield necine bases such as retronecine (B1221780) wikipedia.orgnih.gov. This compound, with the chemical formula C8H11NO uni.luparchem.comparchem.com, is a specific pyrrolizidine derivative, suggesting it arises from these fundamental pathways.

Esterification: The necine base is then esterified with necic acids, which are derived from distinct metabolic pathways, to form the final PA structure nih.govmdpi.com.

Enzymatic Processes in this compound Precursor Formation

Several enzymes are critical in the formation of PA precursors:

Homospermidine Synthase (HSS): This enzyme catalyzes the first committed step in PA biosynthesis, the conversion of putrescine and spermidine into homospermidine wikipedia.orgnih.govontosight.airesearchgate.netpnas.orgoup.com. HSS has evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism pnas.orgoup.com.

Copper-Dependent Diamine Oxidases (DOXs): These enzymes are postulated to oxidize homospermidine, initiating the cyclization process towards the pyrrolizidine ring wikipedia.orgnih.gov.

Alcohol Dehydrogenases: These enzymes are involved in the reduction of intermediates, such as pyrrolizidine-1-carbaldehyde to 1-hydroxymethylpyrrolizidine nih.gov.

Cytochrome P450 (CYP450) Enzymes: While primarily known for their role in the activation of PAs into toxic metabolites, CYP450 enzymes are also implicated in the hydroxylation and oxidation steps during the biosynthesis of necine bases nih.govontosight.aiuni-bonn.deacs.orgtaylorandfrancis.compnas.org. For example, they can hydroxylate necine bases at specific positions, contributing to the structural diversity of PAs.

The precise enzymatic steps leading specifically to this compound are not detailed in the provided literature, but it is understood that variations in hydroxylation, desaturation, and esterification of the core necine base precursors contribute to the wide structural diversity of PAs wikipedia.orgmdpi.comgla.ac.uk.

Chemical Synthesis and Derivatization of Dehydrosupinidine

Strategies for De Novo Chemical Synthesis of Dehydrosupinidinenih.gov

While a true de novo synthesis of dehydrosupinidine from basic chemical building blocks is not commonly described in the literature, the primary strategy for obtaining the dehydropyrrolizidine core structure involves the chemical modification of parent pyrrolizidine (B1209537) alkaloids. Specifically, this compound, or its closely related and often studied precursor dehydromonocrotaline (B14562), is generated through the dehydrogenation of monocrotaline (B1676716), a naturally occurring PA nih.govresearchgate.netresearchgate.net. This process transforms the saturated pyrrolizidine ring system into the reactive unsaturated dehydropyrrolizidine structure, which is prone to nucleophilic attack. Thus, the "synthesis" of this compound typically refers to its chemical generation from more stable PA precursors.

Synthetic Methodologies for this compound-Derived Adducts

This compound readily reacts with various nucleophiles, including DNA bases and amino acids, to form stable adducts. The synthesis of these adducts often involves using reactive intermediates derived from PAs or performing direct reactions under controlled conditions.

The formation of this compound-deoxyguanosine (DHP-dG) adducts is a significant area of study, as these adducts are implicated in the genotoxicity of PAs. Synthesis strategies typically involve reacting a reactive dehydropyrrolizidine intermediate with 2'-deoxyguanosine (B1662781) (dG).

Methodology: Reactive metabolites such as 7-N-acetylcysteine-dehydropyrrolizidine (7-NAC-DHP) or 7-cysteine-dehydropyrrolizidine (7-cysteine-DHP) can react with deoxyguanosine to yield DHP-dG adducts nih.govresearchgate.net. For instance, the reaction of 7-NAC-DHP with dG in aqueous solution has been shown to produce these adducts nih.gov. Similarly, the reaction of 7-cysteine-DHP with calf thymus DNA, which contains deoxyguanosine, results in the formation of DHP-derived DNA adducts, including those with dG researchgate.net. The adducts are primarily formed at the exocyclic amino group (N2) of deoxyguanosine nih.govresearchgate.netresearchgate.net.

Analogous to deoxyguanosine, deoxyadenosine (B7792050) (dA) also readily forms adducts with this compound.

Methodology: Similar synthetic routes are employed, involving the reaction of reactive dehydropyrrolizidine intermediates with 2'-deoxyadenosine (B1664071). For example, 7-NAC-DHP reacts with dA to form this compound-deoxyadenosine (DHP-dA) adducts nih.gov. These adducts are predominantly formed at the exocyclic amino group (N6) of deoxyadenosine nih.govresearchgate.netresearchgate.net.

Beyond DNA bases, this compound and its precursors can form adducts with various other biomolecules, including amino acids and thiols.

N-acetylcysteine (NAC) Adducts: The synthesis of N-acetylcysteine-dehydropyrrolizidine (NAC-DHP) adducts involves the direct reaction of a precursor like dehydromonocrotaline with N-acetylcysteine. For example, reacting dehydromonocrotaline with NAC in acetone (B3395972) yields the 7-NAC-DHP adduct nih.gov. NAC, as a nucleophile and thiol, is known to trap reactive electrophilic metabolites hyphadiscovery.commdpi.com.

Glutathione (B108866) (GSH) Adducts: Dehydropyrrolizidine alkaloids and their reactive intermediates can react with glutathione (GSH) to form stable adducts, such as 7-GSH-dehydropyrrolizidine (7-GS-DHP) and 7,9-diGS-DHP researchgate.net. Dihydropyrazines (DHPs), a related class of compounds, also form GSH adducts nih.gov.

Valine Adducts: The synthesis of this compound-valine (DHP-valine) adducts involves the reaction of dehydromonocrotaline with the amino acid valine researchgate.netacs.org. This reaction presents synthetic challenges due to the inherent instability of dehydropyrrolizidine alkaloids in aqueous media, which are necessary for valine solubility acs.org. Four DHP-valine adducts have been reported, highlighting the complexity of this reaction researchgate.net.

Stereochemical Considerations in this compound Synthesis and Adduct Formationresearchgate.netresearchgate.netresearchgate.netnih.gov

The synthesis and subsequent adduct formation of this compound are often associated with stereochemical complexity. The dehydropyrrolizidine structure itself contains chiral centers, and the process of adduct formation can introduce further stereochemical variations.

Epimeric Adducts: this compound adducts with DNA bases, such as DHP-deoxyguanosine (DHP-dG) and DHP-deoxyadenosine (DHP-dA), are frequently formed as pairs of epimers nih.govresearchgate.netresearchgate.net. For instance, DHP-dG adducts are identified as DHP-dG-3 and DHP-dG-4, representing epimeric forms nih.govresearchgate.net. Similarly, DHP-dA adducts exist as epimeric pairs, DHP-dA-3 and DHP-dA-4 nih.govresearchgate.net.

Structural Variability: Beyond simple epimerization at a single center, other this compound-DNA adducts, such as DHP-G/A-1 through DHP-G/A-4, exhibit stereochemical differences at the linkage between the this compound moiety and the nucleobase, as well as at the carbon atom on the this compound ring that bears a hydroxyl group researchgate.netresearchgate.net.

DHP-Valine Adducts: The adducts formed between this compound and valine also exist as epimeric isomers, indicating stereochemical diversity in these protein adducts as well researchgate.net.

Synthetic Implications: Achieving stereospecific synthesis of these adducts often requires the use of enantiomerically pure precursors or precise control over reaction conditions to isolate specific stereoisomers vanderbilt.edu. The stability and potential for interconversion between these epimeric forms are also important factors investigated in synthetic studies researchgate.net.

Compound List

this compound (DHP)

Pyrrolizidine alkaloids (PAs)

Monocrotaline

Dehydromonocrotaline

7-N-acetylcysteine-dehydropyrrolizidine (7-NAC-DHP)

7-cysteine-dehydropyrrolizidine (7-cysteine-DHP)

7-GSH-dehydropyrrolizidine (7-GS-DHP)

7,9-diGS-DHP

this compound-deoxyguanosine (DHP-dG) adducts

DHP-dG-3

DHP-dG-4

DHP-dA-3

DHP-dA-4

this compound-deoxyadenosine (DHP-dA) adducts

DHP-G/A-1

DHP-G/A-2

DHP-G/A-3

DHP-G/A-4

this compound-valine (DHP-valine) adducts

2'-deoxyguanosine (dG)

2'-deoxyadenosine (dA)

N-acetylcysteine (NAC)

Glutathione (GSH)

Valine

Calf thymus DNA

7-hydroxy-9-(deoxyguanosin-N2-yl)this compound

7-hydroxy-9-(deoxyadenosin-N6-yl)this compound

Data Tables

Table 1: Key this compound Adducts and Their Synthesis

Adduct TypeNucleophile/MacromoleculeKey Precursor/Reactive IntermediateNotes on Stereochemistry/Forms
DHP-Deoxyguanosine (DHP-dG)2'-Deoxyguanosine (dG)7-NAC-DHP, 7-cysteine-DHP, DHPFormed at N2 of dG. Exists as multiple epimers (e.g., DHP-dG-3, DHP-dG-4) and stereoisomers. nih.govresearchgate.netresearchgate.netresearchgate.net
DHP-Deoxyadenosine (DHP-dA)2'-Deoxyadenosine (dA)7-NAC-DHP, DHPFormed at N6 of dA. Exists as multiple epimers (e.g., DHP-dA-3, DHP-dA-4) and stereoisomers. nih.govresearchgate.netresearchgate.net
DHP-N-acetylcysteine (DHP-NAC)N-acetylcysteine (NAC)Dehydromonocrotaline7-NAC-DHP adduct formed by reaction with dehydromonocrotaline. nih.gov
DHP-Glutathione (DHP-GSH)Glutathione (GSH)Dehydro-PAs, DHP7-GS-DHP and 7,9-diGS-DHP adducts formed. researchgate.netnih.gov
DHP-ValineValineDehydromonocrotalineFour DHP-valine adducts reported, existing as epimeric isomers. researchgate.netacs.org

Metabolic Activation and Biotransformation of Dehydrosupinidine Precursors

Role of Cytochrome P450 Enzymes in Pyrrolizidine (B1209537) Alkaloid Metabolism

The initial and rate-limiting step in the metabolic activation of pyrrolizidine alkaloids is their oxidation by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver. nih.govnih.govthieme-connect.com This enzymatic conversion is essential for the transformation of chemically inert PAs into biologically reactive molecules. thieme-connect.com The toxicity of PAs is directly linked to this bioactivation process, which is catalyzed by various CYP isoforms. nih.gov

Studies have identified that the specific CYP enzymes involved in PA metabolism can vary depending on the structure of the alkaloid. For instance, retronecine-type PAs can be activated by a broader range of CYPs, whereas otonecine-type PAs are primarily metabolized by CYP3A4 and CYP3A5. nih.gov Research has consistently highlighted the significant role of the CYP3A and CYP2B subfamilies in the bioactivation of these compounds. nih.govthieme-connect.com For example, the metabolism of senecionine (B1681732) to its toxic pyrrolic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), is predominantly catalyzed by CYP3A4 in human liver microsomes.

The metabolic process involves the dehydrogenation of the necine base of the PA, leading to the formation of highly reactive pyrrolic esters. wikipedia.orgup.ac.za This reaction introduces a double bond into the pyrrolizidine ring, rendering the molecule electrophilic and capable of reacting with cellular nucleophiles. The efficiency of this metabolic activation can be influenced by the specific structure of the PA, with diesters generally being more readily metabolized to toxic pyrroles than monoesters.

The table below summarizes the key Cytochrome P450 enzymes involved in the metabolism of various pyrrolizidine alkaloids.

Pyrrolizidine Alkaloid TypeKey Cytochrome P450 Enzymes InvolvedPrimary Metabolic ReactionRef.
Retronecine-typeBroad range of CYPs, including CYP3A and CYP2B isoformsDehydrogenation nih.govthieme-connect.com
Otonecine-typeCYP3A4, CYP3A5Oxidative N-demethylation followed by dehydrogenation nih.gov
Heliotridine-typeCYP3A and other isoformsDehydrogenation nih.gov

Formation of Reactive Dehydropyrrolizidine Alkaloid Metabolites

The action of cytochrome P450 enzymes on pyrrolizidine alkaloids results in the formation of dehydropyrrolizidine alkaloids (dehydro-PAs), which are the primary reactive metabolites. thieme-connect.commdpi.com These dehydro-PAs are highly electrophilic and unstable intermediates. wikipedia.orgjfda-online.com Their reactivity stems from the newly formed double bond in the pyrrolizidine nucleus, which makes them potent alkylating agents. up.ac.za

These reactive metabolites can readily interact with cellular macromolecules, including proteins and DNA, forming covalent adducts. wikipedia.orgmdpi.com This adduction is believed to be the molecular basis for the cytotoxicity and genotoxicity of pyrrolizidine alkaloids. jfda-online.com The formation of pyrrole-protein adducts, in particular, is a key event in the initiation of liver injury. mdpi.comnih.gov

Dehydro-PAs are short-lived in biological systems and can undergo further transformations. thieme-connect.com One of the principal pathways for their further metabolism is hydrolysis, which leads to the formation of a more stable, yet still reactive, metabolite known as (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). thieme-connect.comjfda-online.com The formation of DHP is a critical step in the toxicological pathway of many PAs. nih.govmdpi.com

The general pathway for the formation of reactive dehydropyrrolizidine alkaloid metabolites is depicted in the following table:

Precursor CompoundEnzymatic ProcessKey IntermediateProperties of IntermediateRef.
Pyrrolizidine Alkaloid (PA)CYP-mediated dehydrogenationDehydropyrrolizidine Alkaloid (dehydro-PA)Highly reactive, electrophilic, unstable thieme-connect.commdpi.com
Dehydropyrrolizidine Alkaloid (dehydro-PA)Spontaneous/enzymatic hydrolysis(±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)Less reactive than dehydro-PA but still a potent alkylating agent thieme-connect.comup.ac.zajfda-online.com

Pathways Leading to (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)

The formation of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) is a crucial step in the bioactivation of many toxic pyrrolizidine alkaloids. nih.govmdpi.com DHP is a common, relatively stable, and toxic metabolite derived from the hydrolysis of the initially formed dehydro-PAs. thieme-connect.comjfda-online.com The metabolic pathway to DHP begins with the CYP-catalyzed dehydrogenation of the parent PA to its corresponding dehydro-PA. up.ac.za

These highly unstable dehydro-PAs are susceptible to nucleophilic attack by water, leading to the cleavage of the ester groups at the C7 and C9 positions of the necine base. nih.gov This hydrolysis reaction results in the formation of DHP. jfda-online.comnih.gov Studies have shown that both hydroxyl groups of DHP originate from the solvent (water) during this hydrolysis process. nih.gov

DHP itself is a reactive molecule capable of forming adducts with DNA and other cellular macromolecules, contributing to the genotoxicity and carcinogenicity of the parent PAs. nih.govnih.gov The formation of DHP-derived DNA adducts is considered a potential biomarker for exposure to carcinogenic pyrrolizidine alkaloids. nih.govmdpi.com The metabolic conversion of various PAs, including retronecine-, heliotridine-, and otonecine-types, can all lead to the formation of this common toxic metabolite. nih.gov For example, the metabolism of retrorsine (B1680556) and monocrotaline (B1676716) by rat liver microsomes has been shown to produce DHP as a major metabolite. mdpi.comresearchgate.net

The pathway can be summarized as follows:

Dehydrogenation: The parent pyrrolizidine alkaloid is oxidized by cytochrome P450 enzymes to form a dehydropyrrolizidine alkaloid (dehydro-PA). up.ac.za

Hydrolysis: The unstable dehydro-PA undergoes hydrolysis, where the ester linkages are cleaved, resulting in the formation of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). jfda-online.comnih.gov

This metabolic sequence highlights a common pathway through which structurally diverse pyrrolizidine alkaloids can exert their toxicity via the formation of a shared reactive intermediate.

Molecular Mechanisms of Dehydrosupinidine Interaction with Biomolecules

Formation of Dehydrosupinidine-Derived DNA Adducts

The formation of DHP-DNA adducts is considered a key event in the genotoxicity of PAs. mdpi.com DHP acts as an alkylating agent, reacting with the nucleophilic centers on DNA bases, particularly purines, to form stable covalent adducts.

A common set of four DHP-derived purine (B94841) adducts have been identified in tissues and are considered potential biomarkers for tumor formation. nih.gov Through extensive analysis using techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive structures of these adducts have been elucidated. mdpi.com

These adducts are formed by the attachment of the DHP moiety to the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov Specifically, two pairs of epimers have been identified:

DHP-dG-3 and DHP-dG-4: These are epimers of 7-hydroxy-9-(deoxyguanosin-N²-yl)this compound. mdpi.com

DHP-dA-3 and DHP-dA-4: These are epimers of 7-hydroxy-9-(deoxyadenosin-N⁶-yl)this compound. mdpi.com

The epimeric nature of these adduct pairs arises from the different stereochemistry at the DHP ring carbon containing the hydroxy group or at the DHP-nucleobase linker. nih.gov The unequivocal structural assignment of these adducts has been crucial for understanding the molecular basis of PA-induced carcinogenesis. mdpi.com

Table 1: Characterized this compound-Purine Adducts

Adduct Name Nucleobase Target Chemical Name Structural Relationship
DHP-dG-3 Deoxyguanosine (N²) 7-hydroxy-9-(deoxyguanosin-N²-yl)this compound Epimer of DHP-dG-4
DHP-dG-4 Deoxyguanosine (N²) 7-hydroxy-9-(deoxyguanosin-N²-yl)this compound Epimer of DHP-dG-3
DHP-dA-3 Deoxyadenosine (N⁶) 7-hydroxy-9-(deoxyadenosin-N⁶-yl)this compound Epimer of DHP-dA-4

| DHP-dA-4 | Deoxyadenosine (N⁶) | 7-hydroxy-9-(deoxyadenosin-N⁶-yl)this compound | Epimer of DHP-dA-3 |

The DHP molecule has two primary electrophilic centers available for alkylation: the C9 and C7 positions. Research based on the definitive structural elucidation of the major DHP-DNA adducts found in vivo has revealed a strong regioselectivity in the alkylation reaction. mdpi.com Cellular DNA preferentially binds DHP at the C9 position of the necine base, leading to the formation of the 7-hydroxy-9-(nucleobase-yl)this compound adducts described previously. mdpi.com Binding at the C7 position occurs to a much lesser extent. This preference for the C9 position is a critical determinant of the structure of the resulting DNA lesions. mdpi.com

An important characteristic of the DHP-DNA adducts is their dynamic nature. Studies have demonstrated that the epimeric pairs, specifically DHP-dG-3 and DHP-dG-4, as well as DHP-dA-3 and DHP-dA-4, are interconvertible. mdpi.com This interconversion suggests a chemical equilibrium between the epimers, which could have significant biological implications. The ability of these adducts to change their stereochemical conformation while attached to the DNA backbone may influence their recognition by DNA repair enzymes and their ability to cause mutations during DNA replication.

To understand the mutagenic potential of DHP-DNA adducts, computational studies using methods like density functional theory have been employed to investigate their structures and effects on DNA base-pairing. nih.gov These studies provide insights into how the adduction impacts DNA structure and function at the atomic level.

Key findings from these computational models include:

Base-Pairing Feasibility: The DHP-purine adducts can form Watson-Crick-Franklin base pairs with their canonical partners (i.e., DHP-dG with dC and DHP-dA with dT) that are energetically and structurally feasible. nih.gov

Propensity for Mispairing: A significant finding is the high susceptibility of the DHP-dG-3 and DHP-dG-4 adducts to mispair with a guanine (B1146940) (G) base. nih.gov

Structural Basis for Mispairing: The longer and more flexible DHP-nucleobase linker in the DHP-G-3 and DHP-G-4 adducts allows for unique interactions between the DHP moiety and an opposing guanine base. These stabilizing interactions are not possible for other adducts with different linker stereochemistry. nih.gov

This tendency for G-G mispairing provides a molecular rationale for the experimental observation of these specific adducts in liver tumor tissues and offers a mechanistic basis for the G-to-T transversion mutations often associated with pyrrolizidine (B1209537) alkaloids. nih.gov

Table 2: Computational Analysis of DHP-Adduct Base-Pairing

Adduct Type Canonical Partner Pairing Mispairing Potential Structural Feature Influencing Mispairing
DHP-dG-3 / DHP-dG-4 Energetically feasible with dC High susceptibility to mispair with G Longer, flexible DHP-nucleobase linker allows stabilizing interactions

| DHP-dA-3 / DHP-dA-4 | Energetically feasible with dT | Susceptible to mispair with G | Longer, flexible DHP-nucleobase linker |

Formation of this compound-Derived Protein Adducts

In addition to reacting with DNA, the reactive pyrrolic metabolites of PAs, including DHP, readily bind to cellular proteins, forming pyrrole-protein adducts. mdpi.comnih.gov This covalent modification can impair the biological activities of functional proteins, leading to cytotoxicity. mdpi.com

The characterization of DHP-amino acid adducts has been achieved through synthetic studies and analysis of protein digests, often employing mass spectrometry-based methodologies. nih.govnih.gov The electrophilic C7 and C9 positions of the DHP core are the primary sites of reaction with nucleophilic functional groups on amino acid side chains. nih.gov

The principal amino acids targeted by DHP are those with sulfhydryl (–SH) and amino (–NH₂) groups:

Cysteine: The thiol group of cysteine is a potent nucleophile that reacts with DHP to form stable adducts. Studies have identified the formation of 7-cysteine-DHP, confirming the reactivity of the C7 position with this amino acid. nih.govresearchgate.net

Lysine (B10760008): The ε-amino group of lysine side chains can also be targeted by DHP, leading to the formation of pyrrole-lysine adducts. nih.gov

Glutathione (B108866): While not a primary amino acid, the cysteine residue within the tripeptide glutathione (GSH) is a major target for DHP. The reaction produces 7-glutathione-DHP (7-GS-DHP), which is a key step in the detoxification pathway. nih.govresearchgate.net

The identification and characterization of these specific amino acid adducts confirm the molecular mechanism of protein alkylation by DHP and are fundamental to understanding PA-induced cytotoxicity. nih.govnih.gov

Interaction with Specific Proteins (e.g., Hemoglobin)

Dehydropyrrolizidine alkaloids (DHPAs), the reactive metabolites of pyrrolizidine alkaloids (PAs) such as supinidine, are known to be electrophilic agents that can form covalent bonds with cellular macromolecules, including proteins. nih.govmdpi.com This interaction leads to the formation of pyrrole-protein adducts, a process considered to be a primary trigger for PA-induced toxicity. mdpi.com

While the broader class of DHPAs is known to bind to various proteins, specific interactions with hemoglobin have been a subject of significant research. This compound, as a DHPA, is capable of passing through the membrane of red blood cells to interact with hemoglobin (Hb). nih.gov This results in the formation of stable pyrrole-hemoglobin adducts. nih.govmdpi.com

Studies comparing adduct formation with different blood proteins have revealed that the levels of pyrrole-Hb adducts are significantly higher than those of pyrrole-plasma protein adducts following exposure to PAs. nih.gov Furthermore, these hemoglobin adducts exhibit a longer persistence in the bloodstream. For instance, in humans with PA-induced liver injury, pyrrole-hemoglobin adducts were detected for approximately four months, whereas adducts with plasma proteins persisted for only about two months. mdpi.comnih.gov This extended lifespan makes pyrrole-hemoglobin adducts a more reliable and long-term biomarker for assessing exposure to PAs. nih.govmdpi.com

The formation of these adducts is a result of the covalent binding of the electrophilic pyrrolic structure of this compound with nucleophilic sites on the hemoglobin molecule. nih.gov The characterization and quantification of these adducts are typically performed using mass spectrometry-based techniques. nih.gov

Table 1: Comparison of Pyrrole-Protein Adducts in Blood

Adduct Type Relative Concentration Persistence (in humans) Significance
Pyrrole-Hemoglobin Adducts High ~ 4 months mdpi.comnih.gov Long-term biomarker of PA exposure nih.gov
Pyrrole-Plasma Protein Adducts Low ~ 2 months mdpi.comnih.gov Short-term biomarker of PA exposure

Implications for Genomic Integrity and Cellular Processes

The genotoxicity of dehydropyrrolizidine alkaloids, including this compound, is a critical aspect of their molecular mechanism of action. These reactive compounds can bind covalently to DNA, forming adducts that compromise genomic integrity and disrupt normal cellular processes. mdpi.comnih.gov This DNA damage can lead to mutations, chromosomal aberrations, cell cycle arrest, and ultimately, carcinogenesis. fda.govresearchgate.netnih.gov

DNA Damage and Repair Pathways (e.g., BER, NER) in Response to Adducts

This compound and other DHPAs form characteristic DNA adducts, primarily with guanine and adenine (B156593) bases. nih.gov The identified adducts include pairs of epimers of 7-hydroxy-9-(deoxyguanosin-N²-yl)this compound and 7-hydroxy-9-(deoxyadenosin-N⁶-yl)this compound. nih.govresearchgate.net The formation of these bulky lesions distorts the DNA helix and triggers cellular DNA damage response and repair mechanisms. mdpi.com

The cellular machinery employs several pathways to repair such damage, with Base Excision Repair (BER) and Nucleotide Excision Repair (NER) being particularly relevant for DHPA-induced adducts. mdpi.com

Base Excision Repair (BER): This pathway typically handles smaller, non-helix-distorting lesions. However, evidence suggests its involvement in repairing DHPA damage. The detection of pyrrole-Guanine adducts (degradation products of the initial deoxyguanosine adducts) in urine has been proposed as a biomarker for the activation of the BER pathway. mdpi.com BER is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Nucleotide Excision Repair (NER): NER is the primary pathway for removing bulky, helix-distorting DNA adducts, which is characteristic of the damage caused by this compound. mdpi.com The presence of pyrrole-deoxyguanosine adducts is considered a biomarker for the activation of the NER pathway. mdpi.com NER involves the recognition of the lesion, unwinding of the DNA around the damage, excision of the oligonucleotide fragment containing the adduct, and synthesis of a new DNA strand to fill the gap. mdpi.com

Transcriptomic and proteomic studies following exposure to the pyrrolizidine alkaloid retrorsine (B1680556) have shown increased expression of genes involved in both BER and NER pathways, such as XPA and XPC, confirming their role in the cellular response to this type of DNA damage. mdpi.com

Table 2: DNA Repair Pathways Activated by this compound Adducts

Repair Pathway Type of Lesion Repaired Biomarker of Activation mdpi.com Key Proteins Involved (General)
Base Excision Repair (BER) Damaged bases (e.g., pyrrole-Guanine adducts) Pyrrole-Guanine adducts in urine DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase
Nucleotide Excision Repair (NER) Bulky, helix-distorting adducts (e.g., pyrrole-deoxyguanosine) Pyrrole-deoxyguanosine adducts in urine XPC, XPA, TFIIH complex, ERCC1-XPF, XPG, DNA polymerase, DNA ligase

Molecular Basis of Replication Interference by this compound Adducts

The formation of covalent this compound-DNA adducts presents a significant obstacle to the DNA replication machinery. nih.gov These bulky adducts physically block the progression of DNA polymerases, leading to the stalling or collapse of replication forks. nih.gov This phenomenon, known as replication stress, is a major contributor to the genotoxicity of DHPAs.

When a replication fork encounters a this compound adduct, several outcomes are possible:

Replication Fork Stalling: The DNA polymerase is unable to proceed past the lesion, leading to a temporary halt in DNA synthesis. If the damage is not repaired, this can lead to prolonged S-phase arrest, as observed in cells treated with PAs. nih.gov

Replication Fork Collapse: Prolonged stalling can lead to the disassembly of the replication complex and the generation of DNA double-strand breaks, one of the most severe forms of DNA damage. The cell must then activate complex repair pathways like homologous recombination (HR) or non-homologous end joining (NHEJ) to resolve these breaks. mdpi.com

Translesion Synthesis (TLS): Specialized, lower-fidelity DNA polymerases may be recruited to bypass the lesion. While this allows replication to continue, it often occurs at the cost of introducing mutations, as these polymerases may insert an incorrect base opposite the adducted nucleotide. This is a key mechanism by which PAs induce mutations, with G:C to T:A transversions being a characteristic signature. researchgate.net

The formation of DNA cross-links, where a single DHPA molecule binds to two different bases, either on the same strand (intrastrand) or opposite strands (interstrand), represents an even more formidable block to replication and transcription. nih.gov The repair of interstrand cross-links is particularly complex and is essential for cell survival after exposure to such agents. The persistent nature of DHPA-derived adducts, which are cleared at a low rate, means they can accumulate with chronic exposure, increasing the likelihood of replication errors and subsequent mutations that can initiate tumor formation. nih.govwur.nl

Analytical Methodologies for Dehydrosupinidine and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating complex mixtures, enabling the isolation and subsequent analysis of Dehydrosupinidine and its metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the separation, quantification, and purity assessment of this compound and other pyrrolizidine (B1209537) alkaloids. Reversed-phase HPLC, commonly employing C18 stationary phases, is favored for its efficacy in separating these compounds mdpi.comderpharmachemica.comwestminster.ac.uksciex.combund.denih.govshimadzu.comwaters.comresearchgate.net. Mobile phases typically consist of gradients of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, often containing modifiers like formic acid or ammonium (B1175870) formate (B1220265) to optimize peak shape and separation mdpi.comwestminster.ac.uksciex.combund.deshimadzu.comresearchgate.net. Detection is frequently achieved using UV detectors or, more commonly, coupled with mass spectrometry (MS) for enhanced sensitivity and specificity mdpi.comderpharmachemica.combund.denih.govshimadzu.comwaters.comresearchgate.netwaters.comnih.gov. HPLC is crucial for analyzing PAs in diverse matrices, including plant materials, food products, and biological samples, facilitating the detection of low-level contaminants and metabolites derpharmachemica.combund.dewaters.comresearchgate.netwaters.com.

Table 1: Representative HPLC Parameters for Pyrrolizidine Alkaloid Analysis

TechniqueStationary PhaseMobile Phase CompositionDetection MethodApplication Focus
HPLCC18Acetonitrile/Water + Modifier (e.g., Formic Acid, Ammonium Formate)UV, MS/MSSeparation, Quantification, Purity Analysis, Metabolite Profiling
UHPLCC18Acetonitrile/Water + Formic AcidMS/MSHigh-sensitivity analysis of multiple PAs

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is employed for the analysis of volatile pyrrolizidine alkaloids. However, many PAs, including this compound, may require derivatization to enhance their volatility and thermal stability for GC analysis westminster.ac.uknih.govup.ac.zaresearchgate.netd-nb.infonih.gov. Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) westminster.ac.uknih.govresearchgate.netd-nb.infonih.gov. GC is frequently coupled with Mass Spectrometry (GC-MS) for identification, where fragmentation patterns provide structural information sciex.comnih.govup.ac.zaresearchgate.netd-nb.infonih.gov. GC-MS can also be used to indirectly detect certain PA adducts after specific chemical transformations nih.gov. While GC-MS offers high resolution, the requirement for derivatization can make it less straightforward than LC-MS/MS for routine PA analysis uva.es.

Table 2: Representative GC Parameters for Pyrrolizidine Alkaloid Analysis

TechniqueSample Preparation (Derivatization)Column TypeDetectorApplication Focus
GC-MSSilylation (e.g., MSTFA), HFBA derivatization, Reduction to core structuresCapillary ColumnsMS, N-PVolatile analysis, Structural identification, Indirect adduct detection

Mass Spectrometry-Based Approaches

Mass Spectrometry (MS), particularly when coupled with chromatography, is indispensable for the sensitive and specific detection and characterization of this compound and its related compounds.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI/MS/MS) for Adduct Quantification and Elucidation

LC-ESI/MS/MS is a cornerstone technique for the sensitive and selective quantification of this compound and its metabolites or DNA adducts in complex matrices. Electrospray ionization (ESI) efficiently ionizes these polar compounds, facilitating their detection by tandem mass spectrometry. MS/MS techniques, such as Multiple Reaction Monitoring (MRM), enable highly sensitive and specific quantification by monitoring characteristic precursor-to-product ion transitions mdpi.comderpharmachemica.combund.denih.govshimadzu.comwaters.comresearchgate.netresearchgate.netwaters.comnih.govresearchgate.nettandfonline.comnih.govresearchgate.net. This approach is critical for determining low levels of PAs in food products, herbal medicines, and biological samples, including the identification and quantification of DNA adducts formed by reactive PA metabolites nih.govresearchgate.netnih.gov. The sensitivity of LC-ESI/MS/MS methods is typically characterized by low limits of detection (LOD) and quantification (LOQ), often in the ng/kg or µg/kg range mdpi.comwaters.comresearchgate.net.

Table 3: Representative LC-ESI/MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

TechniqueIonization ModeMS/MS ModeApplication FocusTypical LOD/LOQ Range
LC-ESI/MS/MSESI+ / ESI-MRM, MS/MS, MS3Quantification of PAs, metabolites, and DNA adducts; Structural elucidation0.01 - 7.0 µg/kg

Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Tandem Mass Spectrometry (MS/MS) provides crucial structural information through the fragmentation of precursor ions. By analyzing the resulting fragment ions, the molecular structure of this compound and its derivatives can be elucidated. Characteristic fragmentation patterns, often obtained from electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS, help in identifying specific structural features, such as the necine base and necic acid moieties, or the site of DNA adduction researchgate.netnih.govresearchgate.nettandfonline.commdpi.com. These fragmentation patterns are vital for confirming the identity of compounds and distinguishing between isomers or related structures.

Table 4: MS/MS for Structural Analysis of Pyrrolizidine Alkaloids

TechniqueMS/MS ModeInformation GainedApplication Focus
MS/MSFragmentation Studies (CID, EI)Characteristic fragment ions, Molecular structure, Isomer differentiationStructural elucidation, Identification of PAs and their adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for complete structural elucidation of organic compounds, including this compound and its metabolites or adducts. Both proton (1H) and carbon (13C) NMR, along with advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity, stereochemistry, and spatial arrangement of atoms within a molecule derpharmachemica.comnih.govnih.govnih.govsioc-journal.cnscite.aicapes.gov.br. 1H NMR is particularly useful for identifying the types of protons present and their chemical environments, with characteristic chemical shifts providing clues to the functional groups and structural motifs orgchemboulder.comlibretexts.orgstackexchange.com. 13C NMR complements this by providing information on the carbon skeleton. NMR data is essential for confirming the structures of newly isolated PAs or characterized adducts, often used in conjunction with MS data for unambiguous identification derpharmachemica.comnih.govnih.gov.

Table 5: NMR Spectroscopy Applications for Pyrrolizidine Alkaloid Structure Determination

TechniqueNuclei ObservedCommon TechniquesInformation GainedApplication Focus
NMR1H, 13C, 2D NMRCOSY, HSQC, HMBCMolecular structure, Stereochemistry, Connectivity, Functional group identificationDefinitive structural elucidation and confirmation

Compound List:

this compound (DHP)

Adonifoline

Retrorsine (B1680556)

Heliotrine

Senecionine (B1681732)

Seneciphylline

Monocrotaline (B1676716)

Lasiocarpine

Lycopsamine

Senkirkine

Echimidine

Intermedine

Dehydroriddelliine

Indicine

Platyphylline

Neoplatyphylline

Erucifoline

Europine

Jacobine

Trichodesmine

Riddelliine

Dehydromonocrotaline (B14562)

Dehydroretrorsine

Dehydro-PAs (Dehydro-pyrrolizidine alkaloids)

DHP-dG-3, DHP-dG-4, DHP-dA-3, DHP-dA-4, DHP-dG-1, DHP-dG-2, DHP-dA-1, DHP-dA-2

7-hydroxy-9-(deoxyadenosin-N6-yl)this compound

7-hydroxy-9-(deoxyguanosin-N2-yl)this compound

7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GSH-DHP)

7-cysteine-DHP

PA N-oxides (general)

Spectrophotometric and Other Spectroscopic Methods (e.g., UV-Visible, Circular Dichroism)

Spectroscopic methods are cornerstone techniques for identifying, quantifying, and elucidating the structures of chemical compounds. For this compound and its derivatives, particularly its DNA adducts, Ultraviolet-Visible (UV-Visible) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) have been vital. Circular Dichroism (CD) spectroscopy, while more commonly applied to chiral biomolecules, has also been mentioned in research contexts involving DHP.

UV-Visible Spectroscopy: UV-Visible spectroscopy is a widely utilized analytical technique that quantifies the absorption of light within the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.comwikipedia.org. This absorption arises from electronic transitions within chromophores – molecular structural units that absorb UV-Vis light technologynetworks.comwikipedia.org. The principle of the Beer-Lambert Law underpins its quantitative application, stating that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample wikipedia.orglibretexts.org. This makes UV-Visible spectroscopy invaluable for both qualitative identification and precise quantitative measurements technologynetworks.comwikipedia.orglibretexts.org.

In studies concerning pyrrolizidine alkaloid (PA) DNA adducts, which can involve this compound derivatives, UV-Visible spectrophotometry has been employed for characterization acs.orgnih.govacs.orgnih.gov. For instance, research on adducts formed from the reaction of dehydromonocrotaline with valine, subsequently derivatized with phenyl isothiocyanate (PITC), utilized UV-Visible spectrophotometry for structural elucidation. This work successfully determined specific UV molar extinction coefficients for these DHP-valine-PITC adducts, providing critical data for their quantification.

Adduct DesignationUV Molar Extinction Coefficient (M⁻¹ cm⁻¹)Wavelength (nm)
DHP–valine–PITC-11.66 × 10⁴268
DHP–valine–PITC-31.66 × 10⁴268
DHP–valine–PITC-21.46 × 10⁴270
DHP–valine–PITC-41.46 × 10⁴270

These specific absorption characteristics are essential for accurately quantifying these adducts in various experimental matrices acs.org. UV-Visible spectroscopy is frequently integrated with other powerful analytical techniques, such as Liquid Chromatography-Electrospray Ionization/Tandem Mass Spectrometry (LC-ESI/MS/MS) and NMR spectroscopy, to provide a comprehensive understanding of the structure and quantity of complex molecules like PA-DNA adducts acs.orgnih.govacs.orgnih.gov.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules ntu.edu.sg. It is a sensitive method for probing the secondary structure and conformational states of chiral molecules, particularly proteins and nucleic acids ntu.edu.sgelte.hu. While direct spectroscopic characterization of this compound itself using CD is not extensively documented in the provided literature, CD spectra have been mentioned in studies where this compound was involved in synthesis pathways. For example, in the synthesis of N2-alkylguanosines, circular dichroism spectra were employed, potentially to confirm the stereochemistry or structural integrity of the synthesized products derived from DHP researchgate.net. The technique's ability to detect subtle changes in molecular conformation makes it valuable for studying dynamic processes or confirming structural features in chiral compounds ntu.edu.sgdiva-portal.org.

Other Spectroscopic Methods: Beyond UV-Visible and CD spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H NMR and ¹H-¹H COSY NMR, is crucial for detailed structural elucidation of this compound and its adducts with biological molecules acs.orgacs.orgnih.govresearchgate.netcdnsciencepub.com. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-ESI/MS/MS), is indispensable for determining molecular weight and fragmentation patterns, thereby aiding in the identification and structural confirmation of these compounds nih.govacs.orgnih.gov. The synergy between UV-Visible spectroscopy, NMR, and MS provides a robust analytical framework for the comprehensive investigation of this compound and its related chemical entities.

Multivariate Data Analysis in this compound Research

Multivariate Data Analysis (MVA) refers to a suite of statistical techniques used to analyze datasets containing multiple variables simultaneously kdpublications.indrnishikantjha.com. These methods are powerful for identifying complex patterns, relationships, and underlying structures within data, which are frequently encountered in scientific research kdpublications.indrnishikantjha.comresearchgate.net. Common MVA techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are applied across diverse scientific fields to reduce data dimensionality, classify samples, and uncover trends that might not be apparent through univariate analysis kdpublications.inmdpi.com.

While the reviewed literature extensively details the application of spectroscopic methods for this compound and its adducts, specific applications of multivariate data analysis directly within this compound research were not explicitly identified in the provided search results. However, the principles of MVA are broadly applicable to chemical analysis. For instance, if a substantial dataset of spectroscopic data (e.g., numerous UV-Visible or NMR spectra from various experimental conditions, synthesized analogues, or biological samples) were generated for this compound or its derivatives, MVA techniques could offer significant insights:

Pattern Recognition: PCA could be employed to identify dominant spectral features that distinguish different samples or correlate with specific experimental parameters, such as varying concentrations or the presence of different adducts.

Sample Classification: Cluster analysis could group samples based on similarities in their spectroscopic profiles, potentially revealing distinct chemical states or types of adducts.

Predictive Modeling: Advanced MVA techniques, such as Partial Least Squares (PLS) regression, could potentially be used to build models that correlate spectral data with other properties, such as the concentration or purity of this compound or its derivatives, provided a comprehensive dataset is available.

The broader utility of MVA in scientific research lies in its capacity to manage high-dimensional data, extract latent information, and support informed decision-making kdpublications.indrnishikantjha.com. Therefore, although specific published applications of MVA to this compound research were not found in this review, MVA remains a relevant and powerful approach for future in-depth analyses of this compound and its related chemical species.

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies on Dehydrosupinidine-Biomolecule Interactions

Further exploration into how this compound interacts with various biomolecules is critical for elucidating its biological effects and potential therapeutic applications. Previous studies have indicated the formation of this compound adducts with DNA purines, specifically at the N2 position of guanine (B1146940) and the N6 position of adenine (B156593) researchgate.net. These adducts, such as the epimers of 7-hydroxy-9-(deoxyguanosin-N2-yl)this compound (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N6-yl)this compound (DHP-dA-3 and DHP-dA-4), are considered potential biomarkers for pyrrolizidine (B1209537) alkaloid-induced tumorigenicity acs.org.

Future research should focus on:

Detailed Adduct Formation Pathways: Investigating the precise chemical mechanisms and kinetics of this compound adduct formation with DNA and other crucial biomolecules like proteins. This could involve site-specific adduct mapping and analysis of the stability and repair mechanisms of these adducts.

Protein-Dehydrosupinidine Interactions: Elucidating the specific proteins that this compound or its metabolites interact with, and the functional consequences of these interactions. Techniques like pull-down assays coupled with mass spectrometry or yeast three-hybrid systems could be employed rbmb.netnih.govkuleuven.be. Understanding these interactions is key to identifying potential targets for therapeutic intervention or understanding toxicity mechanisms.

Development of Novel Synthetic Approaches for this compound Analogs and Adducts

The synthesis of this compound and its analogs remains an important area for chemical research, enabling the generation of modified compounds with potentially improved or altered biological activities. Current synthetic strategies often involve complex multi-step processes.

Future research should explore:

Efficient Analog Synthesis: Developing more streamlined and efficient synthetic routes to this compound analogs. This could involve exploring novel catalytic methods, green chemistry approaches, or flow chemistry techniques to improve yields, reduce reaction times, and enhance stereoselectivity ucc.ieresearchgate.netmdpi.com.

Targeted Adduct Synthesis: Creating synthetic methodologies for specific this compound-nucleobase or this compound-nucleoside adducts. This would facilitate detailed biophysical and biochemical studies of these adducts, independent of in vivo formation.

Innovative Analytical Techniques for Low-Level Detection and Characterization

Accurate and sensitive detection of this compound and its metabolites or adducts in complex biological matrices is crucial for both research and potential diagnostic applications. Current analytical methods often rely on chromatography coupled with mass spectrometry.

Future research should focus on:

Enhanced Sensitivity and Selectivity: Developing and optimizing analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Resolution Mass Spectrometry (HRMS), for the highly sensitive and selective quantification of this compound and its adducts at trace levels in biological samples (e.g., plasma, urine, tissue) core.ac.ukspectroscopyonline.comnih.goveurl-pesticides.eunih.govfda.govorganomation.com. This includes exploring novel ionization techniques or sample preparation methods to improve recovery and reduce matrix effects.

Development of Immunoassays: Investigating the feasibility of developing highly specific immunoassays (e.g., ELISA) for this compound or its key adducts. Such assays could offer rapid, cost-effective screening tools for biomonitoring or diagnostic purposes.

Advanced Spectroscopic Methods: Utilizing advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, for structural elucidation and characterization of this compound and its derivatives, especially when combined with sophisticated sample preparation nih.gov.

Computational Chemistry and Molecular Dynamics Simulations in this compound Research

Computational approaches offer powerful tools to predict and understand the behavior of this compound at the molecular level, complementing experimental studies.

Future research should leverage:

Molecular Docking and Dynamics: Employing molecular docking and molecular dynamics (MD) simulations to investigate the binding modes and affinities of this compound and its analogs to target biomolecules, such as DNA or proteins nih.govnih.govinnovareacademics.innsbmb.org.ngarxiv.orgnih.govresearchgate.netglobalresearchonline.net. MD simulations can provide insights into the stability of these complexes, conformational changes, and the dynamic nature of the interactions over time.

QSAR Modeling: Developing and refining Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity, toxicity, or pharmacokinetic properties of this compound analogs based on their chemical structures. This can guide the design of new compounds with desired characteristics acs.orgnih.govnih.govresource.orgresearchgate.net.

Ab Initio and DFT Calculations: Utilizing first-principles calculations, such as Density Functional Theory (DFT), to study the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its adducts. These methods can provide fundamental insights into chemical reactivity and interaction energies.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting and quantifying Dehydrosupinidine-derived DNA adducts in biological samples?

  • Methodological Answer: Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) is the gold standard for quantifying specific DNA adducts like N2-DHP-dG and N6-DHP-dA, which are metabolic products of this compound. Validation includes calibration curves, limit of detection/quantification (LOD/LOQ) determination, and cross-laboratory reproducibility checks . For novel adducts, isotopic labeling or synthetic standards are essential for accurate quantification.

Q. How can researchers design in vitro experiments to assess this compound’s genotoxic potential?

  • Methodological Answer: Use hepatic microsomal systems (e.g., S9 fraction) to simulate metabolic activation of this compound. Pair this with comet assays or γH2AX foci detection to measure DNA strand breaks. Include controls with antioxidants (e.g., superoxide dismutase, SOD) to evaluate oxidative stress contributions, as lipid peroxidation assays under UVA irradiation have shown dose-dependent genotoxicity .

Q. What are the key steps for synthesizing this compound derivatives for mechanistic studies?

  • Methodological Answer: Retronecine-type pyrrolizidine alkaloids like this compound require stereoselective synthesis. Optimize reaction conditions (e.g., pH, temperature) to stabilize the dehydropyrrolizidine backbone. Characterization should include nuclear magnetic resonance (NMR) for stereochemistry and high-resolution mass spectrometry (HRMS) for purity validation. Reference synthetic protocols from peer-reviewed journals to ensure reproducibility .

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound across studies?

  • Methodological Answer: Conduct a scoping review to identify variability sources, such as differences in model systems (e.g., cell lines vs. primary hepatocytes) or exposure durations. Apply meta-regression to adjust for confounding factors like metabolic activation efficiency or inter-species differences . Replicate conflicting studies under standardized conditions to isolate causative variables.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro genotoxicity data and in vivo carcinogenicity outcomes for this compound?

  • Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response disparities. Incorporate tissue-specific bioavailability (e.g., hepatic vs. renal exposure) and DNA repair capacity differences. Validate with transgenic animal models (e.g., Xpa⁻/⁻ mice) to assess adduct persistence and tumorigenicity .

Q. How can computational toxicology models improve risk assessment for this compound exposure?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to predict adduct formation kinetics. Validate predictions using molecular dynamics simulations of this compound-DNA interactions. Cross-reference with ToxCast™ high-throughput screening data to identify synergistic toxicity pathways .

Q. What methodological precautions are critical when studying this compound’s phototoxicity under UVA irradiation?

  • Methodological Answer: Control for UVA wavelength specificity (e.g., 320–400 nm) and irradiance levels using radiometers. Include radical scavengers (e.g., mannitol for hydroxyl radicals) and confirm reactive oxygen species (ROS) generation via electron spin resonance (ESR). Ensure reproducibility by documenting irradiation chamber geometry and sample positioning .

Q. How can researchers optimize in silico models to predict this compound’s metabolic activation pathways?

  • Methodological Answer: Use cytochrome P450 isoform-specific docking simulations (e.g., CYP3A4, CYP2B6) to identify metabolic hotspots. Validate with hepatic microsomal assays and compare kinetic parameters (Km, Vmax). Integrate metabolomics data to map competing detoxification pathways (e.g., glutathione conjugation) .

Methodological Frameworks for Rigorous Inquiry

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, assess the feasibility of synthesizing this compound analogs within institutional safety guidelines .
  • For Data Interpretation : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure mechanistic studies. Example: Population = human hepatocytes; Intervention = this compound exposure; Comparison = untreated controls; Outcome = DNA adduct levels .
  • For Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines: document synthetic procedures in detail, report characterization data for ≥95% purity compounds, and deposit raw spectra in supplementary materials .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrosupinidine
Reactant of Route 2
Dehydrosupinidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.